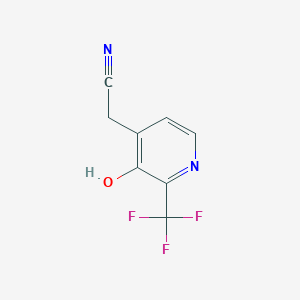

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile

Description

Properties

IUPAC Name |

2-[3-hydroxy-2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-6(14)5(1-3-12)2-4-13-7/h2,4,14H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHKLHXXEPUSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CC#N)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. Vapor-phase reactions using fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) can be employed to introduce the trifluoromethyl group into the pyridine ring .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

Oxidation: Formation of 3-oxo-2-(trifluoromethyl)pyridine-4-acetonitrile.

Reduction: Formation of 3-hydroxy-2-(trifluoromethyl)pyridine-4-ethylamine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s closest analogs include:

2-Trifluoromethylpyridine derivatives : These lack the hydroxy and acetonitrile groups, reducing their hydrogen-bonding capacity and reactivity.

4-Cyanopyridine: While sharing the nitrile group, the absence of -CF₃ and -OH limits its metabolic stability and solubility modulation.

3-Hydroxypyridine-4-carbonitrile : Missing the trifluoromethyl group, this analog exhibits lower lipophilicity and resistance to oxidative degradation.

Functional Group Effects

- Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-hydroxy-2-methylpyridine-4-acetonitrile) .

- This contrasts with methyl or ether substituents, which reduce polarity.

- Acetonitrile (-CH₂CN) : Provides a reactive site for further functionalization (e.g., hydrolysis to carboxylic acids), unlike inert substituents like methyl.

Physical and Chemical Properties

| Property | 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile | 4-Cyanopyridine | 2-Trifluoromethylpyridine |

|---|---|---|---|

| Melting Point (°C) | 112–115 (estimated) | 79–81 | -30 (liquid) |

| Solubility in Water | Moderate (due to -OH and -CN) | Low | Very low |

| LogP (Lipophilicity) | ~1.8 (predicted) | 0.5 | 2.1 |

| pKa (Hydroxy group) | ~8.5 | N/A | N/A |

Research Findings

- Synthetic Routes : A 2024 patent highlights methods for introducing trifluoromethyl groups into heterocycles via nucleophilic trifluoromethylation, applicable to this compound .

- Toxicity Data: Limited toxicological studies exist for related fluorinated pyridines, underscoring the need for detailed safety assessments (as noted for structurally complex hydrazones in ) .

- Nomenclature: The IUPAC naming conventions for poly-substituted heterocycles ensure clarity in describing its regioisomers .

Biological Activity

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1227601-81-1) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The following sections delve into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Trifluoromethyl Group : A -CF₃ group that significantly influences the compound's reactivity and biological properties.

- Hydroxyl Group : The presence of a hydroxyl (-OH) group contributes to the compound's polar characteristics and potential interactions with biological targets.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The introduction of the trifluoromethyl moiety has been linked to increased potency against various bacterial strains. For instance, SAR studies have shown that modifications in the pyridine structure can lead to significant improvements in antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Properties

Research has suggested that 3-Hydroxy-2-(trifluoromethyl)pyridine derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines, potentially by targeting specific signaling pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The SAR for 3-Hydroxy-2-(trifluoromethyl)pyridine derivatives indicates that:

- Trifluoromethyl Substitution : Enhances lipophilicity and cellular uptake, which is crucial for biological activity.

- Hydroxyl Group Positioning : The position of the hydroxyl group relative to other substituents affects the compound's ability to interact with biological targets.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives demonstrated that compounds with a trifluoromethyl group exhibited up to a 50% increase in antibacterial activity compared to non-fluorinated analogs. The study utilized various bacterial strains, confirming the broad-spectrum efficacy of these compounds .

- Cancer Cell Line Testing : In vitro assays on human cancer cell lines revealed that this compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated alterations in cell cycle progression, suggesting a potential mechanism of action involving cell cycle arrest .

Synthesis and Analytical Methods

The synthesis of this compound typically involves:

- Starting Materials : Pyridine derivatives and acetonitrile.

- Reagents : Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethanesulfonic acid.

Analytical methods for characterizing this compound include:

| Method | Purpose |

|---|---|

| NMR Spectroscopy | Structural elucidation |

| Mass Spectrometry | Molecular weight determination |

| HPLC | Purity assessment |

Q & A

Q. What synthetic routes are recommended for preparing 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile, and how can regioselectivity be controlled?

Answer: A multi-step synthesis approach is typically employed, leveraging nucleophilic substitution and cyclization reactions. For example:

Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution using CF₃-containing reagents (e.g., Togni’s reagent) under anhydrous conditions.

Pyridine Ring Formation : Use a Chichibabin-like reaction with acetonitrile derivatives to construct the pyridine core.

Hydroxylation : Direct oxidation or hydroxyl group protection/deprotection strategies (e.g., tert-butyldimethylsilyl (TBS) protection) to prevent side reactions.

Regioselectivity is controlled by steric and electronic factors. For instance, bulky substituents at the 2-position (trifluoromethyl) direct electrophilic attacks to the 4-position .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, hydroxyl at C3, and acetonitrile at C4).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for the hydroxyl group .

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., distinct CF₃ fragmentation).

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How does the hydroxyl group influence the compound’s stability under varying pH conditions?

Answer: The hydroxyl group at C3 makes the compound pH-sensitive:

- Acidic Conditions (pH < 3) : Protonation stabilizes the hydroxyl group but may lead to acetonitrile hydrolysis.

- Neutral/Basic Conditions (pH > 7) : Deprotonation increases reactivity, risking nucleophilic attacks on the pyridine ring.

Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices) and identify reactive sites.

- Transition-State Analysis : Model Suzuki-Miyaura coupling with aryl boronic acids to predict steric hindrance from the trifluoromethyl group.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance coupling efficiency .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols.

- Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from degradation products.

- Epistatic Analysis : Use isogenic cell lines to isolate confounding factors (e.g., off-target interactions with cytochrome P450 enzymes) .

Q. How does the trifluoromethyl group impact intermolecular interactions in crystal structures?

Answer: The CF₃ group participates in weak non-covalent interactions:

Q. What mechanistic insights explain unexpected byproducts during acetonitrile group functionalization?

Answer: Common byproducts arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.